molecular formula C6H5ClFNO2S B7880762 2-Chloro-3-fluorobenzenesulfonamide

2-Chloro-3-fluorobenzenesulfonamide

Cat. No.: B7880762
M. Wt: 209.63 g/mol
InChI Key: JOXFIGJVJLSXHB-UHFFFAOYSA-N
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Description

Structural Context and Significance of Halogenated Benzenesulfonamide (B165840) Derivatives in Contemporary Chemical Research

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, famously associated with the development of sulfa drugs. The introduction of halogen atoms onto this scaffold significantly modifies the electronic and steric properties of the molecule, leading to compounds with diverse and often enhanced biological activities.

Halogenated benzenesulfonamide derivatives are of particular importance as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes. nih.govacs.org The sulfonamide group itself is a key pharmacophore, acting as an anchor that coordinates with the Zn(II) ion in the active site of these enzymes. nih.gov The type and position of the halogen substituents on the benzene (B151609) ring play a critical role in orienting the molecule within the active site, which can profoundly influence the compound's binding affinity and selectivity for different CA isoforms. nih.gov For instance, research has shown that the presence of a chloro group can significantly increase the affinity of benzenesulfonamide derivatives for certain CA isoforms, such as CA VII and CA XIII.

The strategic placement of halogens like chlorine and fluorine can modulate properties such as lipophilicity and metabolic stability, which are critical for developing effective therapeutic agents. rsc.org This makes halogenated benzenesulfonamides a versatile and highly studied class of compounds in the rational design of enzyme inhibitors for various diseases, including cancer, glaucoma, and epilepsy. acs.orgjustia.com

Research Trajectories and Scope for 2-Chloro-3-fluorobenzenesulfonamide Investigations

While extensive research has been published on the broad class of halogenated benzenesulfonamides, studies focusing specifically on this compound are less common. The primary role of this compound in the scientific literature is that of a chemical intermediate or a structural building block for the synthesis of more complex molecules. justia.comgoogle.com Its availability to researchers as a rare chemical suggests its utility in early-stage discovery projects. justia.com

The research trajectory for this compound is therefore directed towards its application in synthetic chemistry. It serves as a valuable precursor for creating novel pharmaceutical and agrochemical agents. google.com For example, related halogenated aromatic compounds are used to synthesize anticancer enzyme inducers and oxytocin (B344502) receptor antagonists. The presence of three distinct functional groups—a sulfonamide, a chloro group, and a fluoro group—offers multiple reaction sites for chemical modification, allowing for the construction of diverse molecular libraries.

Future investigations are likely to leverage the this compound scaffold to develop highly selective inhibitors for specific enzyme targets, such as the tumor-associated carbonic anhydrase isoforms CA IX and CA XII. nih.gov The unique substitution pattern of this compound could be exploited to explore new regions of the enzyme's active site, potentially leading to inhibitors with novel binding modes and improved selectivity profiles compared to existing drugs. justia.com Its use as a starting material in the synthesis of complex heterocyclic systems, a common strategy in drug discovery, also represents a significant area for future research. chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFIGJVJLSXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 Fluorobenzenesulfonamide

De Novo Synthesis of 2-Chloro-3-fluorobenzenesulfonamide and Related Halogenated Sulfonamides

The creation of specifically substituted benzenesulfonamides from basic starting materials, known as de novo synthesis, requires precise control over the introduction of functional groups.

Strategic Approaches for Introducing Chloro and Fluoro Substituents on the Benzenesulfonamide (B165840) Core

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. For compounds like this compound, the specific placement of both a chlorine and a fluorine atom presents a regiochemical challenge.

Strategic synthesis often begins with a precursor molecule that already contains one or more of the desired substituents. For instance, a common starting material could be 3-chloro-2-fluoroaniline (B1295074). google.com From this aniline (B41778) derivative, a Sandmeyer-type reaction can be employed to introduce the sulfonyl chloride group, which is then converted to the sulfonamide. organic-chemistry.org This approach leverages the directing effects of the existing substituents to achieve the desired substitution pattern.

Electrophilic halogenation is another key strategy. youtube.com The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity. For example, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used to introduce chlorine or bromine atoms, respectively. google.com The inherent electronic properties of the benzene (B151609) ring, influenced by existing substituents, guide the position of the incoming halogen.

Formation of the Sulfonamide Moiety in Halogenated Arenes

The sulfonamide functional group is a cornerstone of many pharmaceutical compounds. The most classic and widely used method for its formation is the reaction of a sulfonyl chloride with an amine. wikipedia.org In the context of halogenated arenes, a pre-formed halogenated benzenesulfonyl chloride is reacted with ammonia (B1221849) or a primary or secondary amine to yield the corresponding sulfonamide. A base, such as pyridine, is often added to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

Alternative methods for generating the sulfonamide group have been developed to overcome the limitations of using sulfonyl chlorides, which can be moisture-sensitive and require harsh preparation conditions. acs.org One such method involves the use of sulfinate salts, which can be halogenated and then reacted with an ammonia source. acs.org Another innovative approach utilizes N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a reagent to directly synthesize primary sulfonamides from organometallic reagents like Grignard or organolithium compounds. acs.org

Regioselective Synthesis in the Context of Halogenated Benzenesulfonamides

Achieving the correct arrangement of substituents (regioselectivity) on the benzene ring is paramount in the synthesis of complex molecules like this compound. The directing effects of the substituents already present on the ring play a critical role. For example, in the synthesis of 2-chloro-3-fluorobromobenzene, the amino group in 3-chloro-2-fluoroaniline directs the incoming bromine atom to the para position. google.com

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. In this approach, a directing group on the aromatic ring coordinates to a metal, typically lithium or a transition metal, facilitating deprotonation and subsequent functionalization at the adjacent (ortho) position. While not explicitly detailed for this compound in the provided results, this is a general and powerful technique for regioselective synthesis.

Recent advances have also focused on harnessing the reactivity of boron for regioselective halogenation. A novel protocol for the ortho-halogenation of N-aryl amides and ureas involves a carbonyl-directed borylation followed by oxidative halodeboronation, allowing for precise C-halogen bond installation. rsc.org

Catalytic Synthetic Protocols for this compound Derivatives (e.g., Transition Metal Catalysis)

Transition metal catalysis has revolutionized organic synthesis, offering efficient and selective methods for forming carbon-nitrogen (C-N) and carbon-halogen (C-X) bonds. researchgate.netmdpi.com These methods are highly valuable for the synthesis and derivatization of halogenated benzenesulfonamides.

Copper-catalyzed reactions are particularly prominent. For instance, copper catalysts can be used in the coupling of sulfonyl azides with various partners to form sulfonamides. researchgate.net Dual copper and visible-light photoredox catalysis enables the coupling of phenylsulfinic acid derivatives with aryl azides to produce sulfonamides under mild, redox-neutral conditions. nih.gov Nickel catalysis has also emerged as a powerful tool for C-N bond formation between sulfonamides and aryl halides, providing access to a broad range of N-aryl and N-heteroaryl sulfonamides. princeton.edu

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also instrumental in synthesizing N-aryl sulfonamides. These reactions have become a go-to method for constructing C-N bonds, although the lower nucleophilicity of sulfonamides compared to amines can present a challenge. thieme-connect.com

Catalyst SystemReactantsProductKey Features
Copper(I)Phenylsulfinic acid derivatives, Aryl azidesBenzenesulfinamidesDual copper and visible light catalysis, mild conditions. nih.gov
Nickel/PhotocatalystSulfonamides, Aryl halidesN-Aryl sulfonamidesPhotosensitized nickel catalysis, broad substrate scope. princeton.edu
Palladium/LigandSulfonamides, Arylboronic acids, Aldehydesα-ArylaminesEnantioselective three-component reaction. organic-chemistry.org
CopperGrignard/Organozinc reagents, ChloroynamidesSulfonamide-based ynamidesCoupling of organometallic reagents. organic-chemistry.org

Microwave-Assisted Synthetic Approaches in Benzenesulfonamide Chemistry

Microwave-assisted synthesis has gained significant traction in organic chemistry as it can dramatically reduce reaction times, increase yields, and enhance product purity. tandfonline.comnih.gov This technology has been successfully applied to the synthesis of various benzenesulfonamide derivatives.

For example, the synthesis of N-benzenesulfonamide maleimide (B117702) can be achieved in just two minutes through a microwave-assisted reaction of maleic anhydride (B1165640) with 4-amino-benzenesulfonamide, a significant improvement over conventional heating methods. tandfonline.com Microwave irradiation has also been employed for the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives, demonstrating the versatility of this technique in constructing complex heterocyclic systems containing a sulfonamide moiety. nih.gov The use of microwave heating is considered a green chemistry approach as it often leads to more efficient energy use and can sometimes be performed in greener solvents or even under solvent-free conditions. tandfonline.com

Electrochemical Synthesis of Related Halogenated Aromatic Compounds

Electrochemistry offers a green and powerful alternative to traditional chemical methods for the synthesis of halogenated aromatic compounds. unimi.it This technique uses an electric current to drive chemical reactions, often avoiding the need for harsh or toxic reagents.

Electrochemical chlorination, for example, can be performed using simple and environmentally benign halogen sources like alkali metal halides. unimi.it While the electrochemical halogenation of electron-rich aromatic systems is well-established, the reaction with electron-poor systems can be more challenging. unimi.it The use of flow chemistry in conjunction with electrochemistry can enhance yields and productivity. unimi.it

The electrochemical reduction of halogenated aromatic compounds at various metal cathodes has also been systematically studied. researchgate.net This process can be used for dehalogenation or for the generation of reactive intermediates for further functionalization. The efficiency and mechanism of the reaction are highly dependent on the cathode material and the structure of the aromatic halide. researchgate.net

Derivatization and Functionalization Strategies of this compound

The chemical reactivity of this compound allows for a range of transformations, enabling the synthesis of a diverse library of complex molecules. These strategies include modifications at the sulfonamide nitrogen, functionalization of the aromatic ring, and the introduction of various cyclic systems.

The primary sulfonamide group (-SO₂NH₂) of this compound is a key handle for derivatization through N-substitution reactions. These reactions involve the replacement of one or both hydrogen atoms on the nitrogen with alkyl, aryl, or other functional groups, leading to the formation of secondary or tertiary sulfonamides.

A common approach involves the deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which can then react with an electrophile, such as an alkyl halide or acyl chloride. Alternatively, transition metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can be employed to form N-aryl sulfonamides by coupling the primary sulfonamide with aryl halides. Another documented method for N-alkylation involves an initial N-chlorination of the sulfonamide, followed by a copper-catalyzed addition reaction to unsaturated compounds. beilstein-journals.org While this has been demonstrated on other sulfonamides, the principle is applicable to the title compound.

Table 1: Representative N-Substitution Reactions

Reaction Type Reagents Product Class
N-Alkylation Alkyl Halide (R-X), Base (e.g., K₂CO₃) Secondary/Tertiary Sulfonamides
N-Acylation Acyl Chloride (RCOCl), Base (e.g., Pyridine) N-Acylsulfonamides
N-Arylation Aryl Boronic Acid, Cu(OAc)₂, Base N-Arylsulfonamides

The benzene ring of this compound is adorned with halogen substituents that serve as powerful handles for cross-coupling reactions, which are fundamental for creating C-C and C-heteroatom bonds. The chlorine atom at the C2 position is particularly amenable to palladium-catalyzed reactions.

Protocols for the palladium-catalyzed cross-coupling of aryl chlorides with various partners are well-established. nih.gov For instance, Suzuki-Miyaura coupling with boronic acids or esters can introduce new aryl or alkyl groups. Similarly, Heck coupling can append vinyl groups, and Sonogashira coupling can install alkynes. The choice of ligands for the palladium catalyst is often critical for achieving high yields, especially with the relatively less reactive aryl chlorides. nih.gov

Furthermore, the electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing sulfonamide group, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). This is particularly true for the displacement of the chloride by strong nucleophiles. Studies on other chloroarenes have shown that bases like KOH in DMSO can promote SNAr reactions with N-heterocycles, a strategy directly applicable here. nih.gov

Building upon the cross-coupling and substitution reactions mentioned previously, a vast array of heterocyclic and aromatic structures can be attached to the this compound core. These modifications are crucial for tuning the molecule's steric and electronic properties.

The SNAr reaction provides a direct, transition-metal-free route to N-arylated heterocycles. For example, reacting this compound with indole (B1671886) in the presence of a strong base can yield the corresponding N-aryl indole derivative, where the indole nitrogen displaces the chlorine atom on the benzene ring. nih.gov

Palladium-catalyzed cross-coupling reactions offer even broader scope. By selecting the appropriate heterocyclic or aromatic coupling partner (e.g., boronic acids, stannanes, or organozinc reagents), a wide range of moieties can be introduced at the C2 position. This allows for the synthesis of complex biaryl structures and the linkage to heterocycles such as pyridines, thiophenes, and pyrazoles, which are common pharmacophores. researchgate.netmdpi.com

Table 2: Examples of Heterocyclic and Aromatic Moiety Incorporation

Reaction Type Coupling Partner Example Resulting Moiety
Suzuki Coupling Phenylboronic acid Phenyl group
SNAr Reaction Indole, KOH/DMSO Indolyl group nih.gov
Heck Coupling Styrene Styrenyl group
Sonogashira Coupling Phenylacetylene Phenylethynyl group

Late-stage functionalization (LSF) refers to the introduction or modification of functional groups in complex, often drug-like molecules at a late step in the synthesis. The sulfonamide group, often considered chemically inert, has emerged as a target for innovative LSF strategies. acs.org

One powerful method involves the conversion of a primary sulfonamide into other functional groups. A mild, N-heterocyclic carbene (NHC)-catalyzed reaction can transform the sulfonamide into a sulfinate intermediate. chemrxiv.org This sulfinate is a versatile precursor that can be used in a variety of subsequent derivatization reactions. chemrxiv.org

Another advanced strategy utilizes photocatalysis to generate sulfonyl radical intermediates from the primary sulfonamide. acs.org These highly reactive radicals can then participate in reactions such as the hydrosulfonylation of alkenes and alkynes. This metal-free approach allows for the formation of complex sulfones under mild conditions and demonstrates excellent functional group tolerance, making it ideal for the derivatization of intricate molecules that already contain the this compound core. acs.org

Table 3: Late-Stage Functionalization Approaches

Methodology Intermediate Transformation Example
NHC-Catalyzed Deamination Sulfinate chemrxiv.org Conversion to other sulfur-based functional groups. chemrxiv.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Chloro 3 Fluorobenzenesulfonamide Analogs

Identification of Structural Determinants for Biological Activity within 2-Chloro-3-fluorobenzenesulfonamide Derivatives

The primary sulfonamide group (-SO₂NH₂) is a key feature, capable of forming crucial hydrogen bonds and coordinating with metal ions within enzyme active sites. nih.gov Modifications to this group, for instance, by N-substitution, can significantly alter the binding mode and selectivity of the compound. tandfonline.com Furthermore, the "tail" portion of the molecule, which can be introduced through further substitution on the benzene (B151609) ring or the sulfonamide nitrogen, plays a significant role in exploring specific sub-pockets of a target protein, thereby influencing isoform selectivity. nih.govnih.gov

Positional and Electronic Effects of Chloro and Fluoro Substituents on the Benzenesulfonamide (B165840) Core on Bioactivity

The placement of chloro and fluoro atoms at the 2- and 3-positions of the benzenesulfonamide ring has a profound impact on the molecule's bioactivity due to their distinct electronic and steric properties. Halogens are deactivating groups in electrophilic aromatic substitution but are ortho-, para-directing. masterorganicchemistry.combyjus.com However, in the context of drug-receptor interactions, their influence is more complex.

The chloro group at the 2-position (ortho to the sulfonamide) and the fluoro group at the 3-position (meta to the sulfonamide) introduce a unique electronic profile to the benzene ring. Both are electron-withdrawing groups, which can influence the pKa of the sulfonamide group, affecting its ionization state and ability to bind to target proteins. nih.gov The presence of a halogen at the ortho position can also induce a specific conformational preference of the sulfonamide group, which can be critical for optimal binding. nih.gov

The following table, based on data from a study on 2,4-dichlorobenzenesulfonamide (B1301883) chalcone (B49325) derivatives, illustrates how substitutions on the benzenesulfonamide scaffold can influence anticancer activity. nih.gov Although not a direct analog series of this compound, it highlights the importance of the substitution pattern on the benzene ring for biological activity.

CompoundSubstitution on Chalcone MoietyCell LineIC₅₀ (µg/mL)
5 4-HydroxyAGS<1.0
7 4-MethoxyAGS<1.57
5 4-HydroxyHL-60<1.0
7 4-MethoxyHL-60<1.57
5 4-HydroxyHeLa5.67 ± 0.35
7 4-MethoxyHeLa6.34 ± 0.04

This table is an illustrative example of how substitutions on a benzenesulfonamide-containing scaffold affect biological activity. Data is from a study on 2,4-dichlorobenzenesulfonamide chalcone derivatives and not direct analogs of this compound.

Conformational and Electronic Contributions of the Sulfonamide Linker to Molecular Interactions

Quantum chemical calculations and gas electron diffraction studies have shown that benzenesulfonamide can exist in different stable conformations, with the NH₂ group either eclipsing or staggering the SO₂ group. acs.org The preferred conformation in a biological system is influenced by the interactions with the protein's active site. nih.gov The sulfonamide group's ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O) is crucial for forming stable complexes with protein residues. nih.gov The tetrahedral geometry of the sulfonamide group allows it to mimic the transition state of reactions catalyzed by certain enzymes, such as carbonic anhydrases, leading to potent inhibition. nih.gov

The electronic nature of the sulfonamide linker is also significant. The strong electron-withdrawing sulfonyl group affects the electron density of the adjacent benzene ring and the acidity of the sulfonamide proton. This, in turn, influences the strength of hydrogen bonds and ionic interactions with the target protein.

Rational Design and Synthesis of this compound Analogs Based on SAR Insights

The principles of SAR provide a roadmap for the rational design and synthesis of novel this compound analogs with improved biological activity and selectivity. mdpi.comresearchgate.netsemanticscholar.org The "tail approach" is a common strategy where different substituents are appended to the core scaffold to probe for additional interactions within the target's binding site. nih.govnih.gov

Based on the insights gathered, the design of new analogs could focus on several key areas:

Modification of the Sulfonamide Group: N-alkylation or N-arylation of the sulfonamide can introduce new interaction points and alter the compound's pharmacokinetic properties. However, such modifications can also impact the essential binding interactions of the primary sulfonamide. tandfonline.com

Introduction of Diverse "Tails": Attaching various functional groups at other positions of the benzene ring can lead to enhanced affinity and selectivity by exploiting specific features of the target's binding pocket. nih.govnih.gov

Bioisosteric Replacement: Replacing the chloro or fluoro atoms with other groups of similar size and electronic properties can help to fine-tune the compound's activity. semanticscholar.org

The synthesis of such analogs typically involves multi-step reaction sequences. For instance, the synthesis of a di-substituted benzenesulfonamide could start from a corresponding aniline (B41778), followed by diazotization and sulfonation to introduce the sulfonyl chloride group. Subsequent amination would yield the desired sulfonamide. Further modifications on the benzene ring or the sulfonamide nitrogen can be achieved through various organic reactions. nih.govmdpi.com

The following table outlines a hypothetical synthetic approach for a series of this compound analogs with varying substituents on the sulfonamide nitrogen, based on general synthetic strategies for sulfonamide derivatives.

CompoundR Group on SulfonamideSynthetic Precursor for R Group
Analog 1 -HAmmonia (B1221849)
Analog 2 -CH₃Methylamine
Analog 3 -CH₂CH₃Ethylamine
Analog 4 -CH₂PhBenzylamine

This table presents a conceptual synthetic design for analogs of this compound.

By systematically exploring these structural modifications and evaluating the biological activity of the resulting compounds, a detailed SAR profile can be established, leading to the development of more potent and selective therapeutic agents.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluorobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. For 2-Chloro-3-fluorobenzenesulfonamide, these calculations reveal its three-dimensional structure and the distribution of electron density, which are key to its reactivity and interactions.

Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, providing detailed information about its geometry and energy. nih.gov A primary goal is to identify the most stable conformation of the molecule. Like other benzenesulfonamides, this compound is expected to have multiple conformers arising from the rotation around the C-S and S-N bonds. nih.gov Quantum chemical calculations can predict the relative energies of these conformers, identifying the global minimum energy structure which is the most populated state under equilibrium conditions. nih.gov For instance, studies on the parent benzenesulfonamide (B165840) molecule have shown that conformers where the NH2 group is either eclipsing or staggering the SO2 group are stable, with a small energy difference between them. nih.gov The presence of chloro and fluoro substituents on the benzene (B151609) ring will influence the conformational preference through steric and electronic effects.

The electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical output. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine, fluorine, and sulfonamide groups is expected to lower the energies of both HOMO and LUMO.

Table 1: Illustrative Calculated Conformational Energies of this compound

ConformerDihedral Angle (C1-C2-S-N)Method/Basis SetRelative Energy (kcal/mol)
A (Eclipsed) MP2/6-311G(d,p)0.00
B (Staggered) 90°MP2/6-311G(d,p)0.65
C 45°MP2/6-311G(d,p)0.30

Note: This table is illustrative, providing hypothetical data based on typical computational results for similar molecules.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions of this compound Derivatives

Molecular modeling, and specifically molecular docking, is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to a larger target molecule, typically a protein or nucleic acid. rjb.rosemanticscholar.org This method is central to structure-based drug design. For derivatives of this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. rjb.ronih.gov

The process involves placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), for each pose. nih.gov Lower scores generally indicate more favorable binding. tandfonline.com

The benzenesulfonamide scaffold is a well-known pharmacophore that targets enzymes like carbonic anhydrases (CAs), which are implicated in various diseases. nih.govnih.gov Docking studies of this compound derivatives into the active site of a CA isozyme would likely show the sulfonamide group coordinating with the catalytic zinc ion, a hallmark interaction for this class of inhibitors. nih.gov The chloro and fluoro substituents on the phenyl ring would project into adjacent pockets of the active site, where they can form various non-covalent interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, with specific amino acid residues. rjb.romdpi.com These interactions are critical for determining the binding affinity and selectivity of the inhibitor. The results from docking can guide the design of new derivatives with improved potency and target specificity. tandfonline.com

Table 2: Illustrative Molecular Docking Results for a this compound Derivative against a Protein Target

DerivativeProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Compound X Carbonic Anhydrase II (1AZM)-8.5His94, His96, His119, Thr199Zinc Coordination, H-Bond
Compound X Carbonic Anhydrase II (1AZM)-8.5Leu198, Val121Hydrophobic
Compound X Carbonic Anhydrase II (1AZM)-8.5Gln92Halogen Bond (Cl)

Note: This table is illustrative. The data presented are hypothetical and representative of typical findings in molecular docking studies of sulfonamide inhibitors.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Spectroscopic Analysis

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly valuable for studying reaction mechanisms and predicting spectroscopic properties due to its favorable balance of accuracy and computational cost.

For this compound, DFT can be used to map out the potential energy surface for chemical reactions, such as its synthesis or metabolic degradation. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. The calculated activation energies (the energy difference between the reactant and the transition state) provide insight into the reaction kinetics. For instance, DFT calculations could clarify the regioselectivity of electrophilic aromatic substitution reactions during its synthesis.

DFT is also widely used to simulate and interpret spectroscopic data. By calculating the vibrational frequencies of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. scielo.br Comparing this theoretical spectrum with experimental data allows for precise assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, S=O stretches, or C-Cl and C-F vibrations. scielo.br Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in the structural confirmation of the molecule. The accuracy of these predictions can be very high, especially when appropriate functionals and basis sets are chosen and solvent effects are considered. nih.gov

Table 3: Illustrative DFT-Calculated Vibrational Frequencies for this compound

Vibrational ModeFunctional/Basis SetCalculated Wavenumber (cm⁻¹)Description
ν(N-H) B3LYP/6-311++G(d,p)3350Asymmetric N-H Stretch
ν(C-H) B3LYP/6-311++G(d,p)3105Aromatic C-H Stretch
ν(S=O) B3LYP/6-311++G(d,p)1345Asymmetric SO₂ Stretch
ν(S=O) B3LYP/6-311++G(d,p)1160Symmetric SO₂ Stretch
ν(C-F) B3LYP/6-311++G(d,p)1250C-F Stretch
ν(C-Cl) B3LYP/6-311++G(d,p)780C-Cl Stretch

Note: This table is illustrative. The wavenumbers are hypothetical and represent typical values obtained from DFT calculations for substituted benzenesulfonamides.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govcapes.gov.br These models are a cornerstone of cheminformatics and are used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

To build a QSAR model for a series of this compound derivatives, one would first need experimental data on their biological activity (e.g., IC₅₀ values for enzyme inhibition). tandfonline.com Next, a set of molecular descriptors would be calculated for each compound. These descriptors are numerical representations of the chemical information of a molecule and can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields from CoMFA/CoMSIA). tandfonline.com

Relevant descriptors for benzenesulfonamide derivatives often include:

Hydrophobicity (logP): Describes the partitioning of the molecule between an octanol (B41247) and water phase, which is crucial for membrane permeability. nih.gov

Electronic parameters (e.g., Hammett constants, atomic charges): Quantify the electron-donating or -withdrawing nature of substituents.

Steric parameters (e.g., molar refractivity, van der Waals volume): Describe the size and shape of the molecule.

Topological indices (e.g., Balaban J index, Randić index): Numerical values derived from the graph representation of the molecule. capes.gov.br

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the observed activity. A statistically robust and validated QSAR model can then be used to predict the activity of new derivatives and provide insights into the structural features that are either beneficial or detrimental to activity. tandfonline.com For example, a QSAR model might reveal that increasing hydrophobicity in a specific region of the molecule enhances its activity, guiding the design of more potent analogs.

Table 4: Illustrative Molecular Descriptors for QSAR Analysis of a this compound Derivative

DescriptorDescriptor TypeIllustrative ValueSignificance
Molecular Weight (MW) 1D (Constitutional)225.6 g/mol Size
logP 2D (Physicochemical)1.85Hydrophobicity, Permeability
Molar Refractivity (MR) 2D (Physicochemical)48.2 cm³Molar Volume, Polarizability
Topological Polar Surface Area (TPSA) 2D (Topological)68.5 ŲPolarity, H-bonding potential
Dipole Moment 3D (Electronic)4.5 DPolarity, Interaction potential

Note: This table is illustrative, providing hypothetical but representative descriptor values for the target compound.

Biological Targets and Mechanistic Research Involving 2 Chloro 3 Fluorobenzenesulfonamide Derivatives

Investigation of Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase Isozymes)

Derivatives of benzenesulfonamide (B165840) are well-established as potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov These enzymes are involved in numerous physiological and pathological processes, making them important therapeutic targets. wikipedia.org

Research has demonstrated that benzenesulfonamide derivatives exhibit varied inhibition profiles against different human (h) CA isoforms. Specifically, studies have focused on the cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated isoforms hCA IX and hCA XII. wikipedia.orgnih.gov The latter are particularly relevant in oncology, as their overexpression in tumors contributes to the acidification of the extracellular environment, promoting cancer cell survival and proliferation. nih.gov

Structure-activity relationship (SAR) studies have provided key insights into the determinants of inhibitory potency and selectivity. For instance, it has been observed that tetrafluoro-substituted benzenesulfonamides are generally more effective CA inhibitors compared to their non-fluorinated benzenesulfonamide counterparts. nih.gov This is attributed to the increased acidity of the fluorinated sulfonamides, which facilitates the deprotonation of the sulfamoyl group responsible for coordinating the zinc ion in the enzyme's active site. nih.gov

In general, many benzenesulfonamide derivatives show moderate inhibitory activity against the cytosolic isoforms hCA I and II, with inhibition constants (Kᵢ) in the nanomolar to micromolar range. nih.gov However, their potency against the tumor-associated isoforms hCA IX and XII is often significantly higher, with Kᵢ values frequently in the low nanomolar and even subnanomolar range. nih.gov For example, a series of novel benzenesulfonamides synthesized via click chemistry were found to be medium potency inhibitors of hCA I and II, but highly potent inhibitors of hCA IX and hCA XII. nih.gov The strategic introduction of different chemical moieties allows for the fine-tuning of this selectivity. For example, in one study, derivatives incorporating a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring showed excellent activity against hCA IX. rsc.org

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms This table is interactive. You can sort and filter the data.

Compound Type Target Isoform Inhibition Constant (Kᵢ) Range Reference
Benzenesulfonamides (click chemistry) hCA I 41.5 - 1500 nM nih.gov
Benzenesulfonamides (click chemistry) hCA II 30.1 - 755 nM nih.gov
Benzenesulfonamides (click chemistry) hCA IX 1.5 - 38.9 nM nih.gov
Benzenesulfonamides (click chemistry) hCA XII 0.8 - 12.4 nM nih.gov
Pyrazole-carboxamide benzenesulfonamides hCA IX 6.1 - 568.8 nM rsc.org
Pyrazole-carboxamide benzenesulfonamides hCA XII 61.3 - 432.8 nM rsc.org
N-substituted-p-D-glucosamine benzenesulfonamides hCA IX IC₅₀ = 10.01 nM (most potent) nih.gov
Chromene-based sulfonamides hCA II Kᵢ = 7.5 nM (most potent) wikipedia.org
Chromene-based sulfonamides hCA IX Kᵢ = 10.3 nM (most potent) wikipedia.org
Chromene-based sulfonamides hCA XII Kᵢ = 20.1 nM (most potent) wikipedia.org

The antibacterial action of sulfonamides represents another crucial area of enzyme inhibition. As structural analogs of p-aminobenzoic acid (PABA), they inhibit dihydropteroate (B1496061) synthase, a key enzyme in the bacterial pathway for folic acid synthesis. mhmedical.com This mechanism effectively halts the production of essential purines and nucleic acids, thereby inhibiting bacterial growth. mhmedical.com

Characterization of Receptor Modulatory Activities (e.g., Nuclear Receptors like PPARγ)

Benzenesulfonamide derivatives have been investigated for their ability to modulate nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a key regulator of adipocyte differentiation, lipid metabolism, and inflammation, making it a target for a range of metabolic and inflammatory diseases. frontiersin.org

One notable derivative, 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384), has been identified as a partial agonist of PPARγ. acs.org Detailed mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy have revealed a complex binding behavior for this compound. The research confirmed that T2384 binds to PPARγ in two distinct orthosteric (primary) binding modes within the ligand-binding pocket, and also interacts with an allosteric site elsewhere on the receptor. acs.orgnih.gov This multi-modal binding could account for its concentration-dependent activity profile. acs.org

Conversely, other related compounds act as PPARγ antagonists. For example, 2-chloro-5-nitro-N-phenylbenzamide (GW9662) is widely used as a PPARγ antagonist in research. wikipedia.org However, studies have shown that its effects can be more complex than simple antagonism. In human THP-1 macrophages, GW9662 was found to unexpectedly induce the expression of Perilipin 2 (PLIN2) and other genes involved in lipid synthesis and storage, leading to increased triglyceride accumulation. wikipedia.org This effect was found to be mediated through PPARδ, highlighting the potential for cross-reactivity and complex signaling outcomes when targeting nuclear receptors. wikipedia.org These findings underscore that compounds designed as antagonists for one receptor may paradoxically activate another, necessitating careful characterization of their full biological activity.

Exploration of Ion Channel Regulation Mechanisms

The regulatory effects of benzenesulfonamide derivatives extend to ion channels, which are critical for cellular excitability and signaling in the nervous system and muscle tissue.

Calcium Channels: Certain sulfonamide derivatives have been identified as potent inhibitors of the voltage-gated calcium channel CaV2.2 (N-type). nih.govrsc.org This channel is a key regulator of neurotransmitter release at synapses and is a validated target for the treatment of chronic neuropathic pain. nih.govacs.org Structure-activity relationship studies have led to the development of aminopiperidine sulfonamide inhibitors of CaV2.2 that show state-dependent inhibition, meaning they are more potent when the channel is in a depolarized (active) state. acs.org This property is advantageous as it may target hyperactive neurons characteristic of pain states. These compounds have demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. nih.gov

Potassium Channels: Sulfonamide-based compounds have also been developed as blockers of potassium channels. A series of lactam sulfonamides were optimized as potent inhibitors of the Kv1.5 potassium ion channel, a target for the management of atrial fibrillation. nih.gov Furthermore, some fluoroquinolone antibiotics, which can incorporate a sulfonamide-like functionality, are known to prolong the heart's QT interval by blocking voltage-gated potassium channels. wikipedia.org

Other research has identified N-(2-methoxyphenyl) benzenesulfonamide as a novel regulator of G protein-gated inward rectifier K+ (GIRK) channels. nih.gov This compound was found to enhance the activation of the channel in a G-protein coupled receptor (GPCR)-dependent manner, representing a novel mechanism for modulating neuronal activity. nih.gov A structural analog, 4-fluoro-N-(2-methoxyphenyl) benzenesulfonamide, exhibited similar activity. nih.gov

Elucidation of Novel Biological Pathways and Molecular Targets

Research into 2-chloro-3-fluorobenzenesulfonamide derivatives and related compounds has helped elucidate their impact on broader biological pathways, often as a consequence of their primary molecular interactions.

The inhibition of tumor-associated carbonic anhydrase isoforms, such as hCA IX, by sulfonamide derivatives directly impacts the tumor microenvironment. nih.gov By blocking the enzyme's ability to hydrate (B1144303) CO₂, these inhibitors prevent the acidification of the extracellular space, a condition that favors tumor growth, invasion, and resistance to therapy. nih.gov This modulation of tumor pH represents a key biological pathway targeted by these compounds for anticancer effects.

In the context of metabolic diseases, the modulation of PPARγ by benzenesulfonamide derivatives influences the entire cascade of lipid metabolism and inflammatory signaling. frontiersin.orgwikipedia.org Agonists can promote adipocyte differentiation, while partial agonists or antagonists may offer a more nuanced approach to improving insulin (B600854) sensitivity without the side effects of full agonists. frontiersin.org The unexpected finding that the PPARγ antagonist GW9662 induces lipogenesis via PPARδ highlights the intricate cross-talk between nuclear receptor signaling pathways. wikipedia.org

A foundational biological pathway targeted by sulfonamides is the bacterial folate synthesis pathway. By inhibiting dihydropteroate synthase, these compounds disrupt the production of purines and nucleic acids, which is essential for bacterial survival. mhmedical.com This well-established mechanism forms the basis of their use as antibiotics. mhmedical.com

In Vitro Studies on Cellular Pathways and Molecular Interactions (e.g., protein-ligand interactions)

The understanding of how benzenesulfonamide derivatives function at a molecular level is heavily reliant on detailed in vitro studies and structural biology. X-ray crystallography has been instrumental in visualizing the precise interactions between these inhibitors and their enzyme targets. For example, the crystal structure of hCA II in complex with novel sulfonamide inhibitors has revealed how the sulfonamide moiety anchors to the catalytic zinc ion and how the peripheral parts of the inhibitor form additional contacts within the active site cavity, explaining the observed inhibitory power. nih.gov Similarly, the crystal structure of N-Benzoyl-2-chloro-benzene-sulfonamide has been determined, showing the conformation of the N-H bond and the spatial relationship between its two benzene (B151609) rings. nih.gov

NMR spectroscopy has provided dynamic insights into protein-ligand interactions. Studies on the binding of the PPARγ partial agonist T2384 used ligand-observed and protein-observed NMR to confirm that the compound binds not only in two different ways to the main binding site but also to a secondary, allosteric site on the receptor. acs.orgnih.gov

The presence of fluorine in the core structure of this compound is significant. Studies on fluorinated ligands have shown that fluorine atoms can engage in favorable multipolar interactions with protein backbones, such as with the carbonyl groups of peptide bonds (C–F···C=O interactions). google.com These fluorine-backbone interactions can substantially contribute to the binding affinity of a ligand. For instance, replacing a methyl group (CH₃) with a trifluoromethyl group (CF₃) in an inhibitor has been shown to increase binding affinity, partly due to these multipolar interactions and partly due to favorable desolvation effects. google.com This principle is directly relevant to understanding the potency of fluorinated benzenesulfonamide derivatives.

Cellular pathway investigations are often conducted using cell-based assays. For example, the effect of sulfonamides on ion channels is frequently studied using patch-clamp electrophysiology to measure ion currents directly or through fluorescence-based assays that report changes in intracellular calcium or membrane potential in response to channel activity. rsc.orgnih.gov

Academic Research Applications in Medicinal Chemistry and Chemical Biology for 2 Chloro 3 Fluorobenzenesulfonamide

Role as a Privileged Scaffold in Preclinical Drug Discovery Research

In the realm of drug discovery, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse range of therapeutic agents. nih.gov The 2-Chloro-3-fluorobenzenesulfonamide moiety has emerged as such a scaffold, demonstrating its utility in the design and synthesis of novel compounds with potential therapeutic applications.

The strategic placement of the chloro and fluoro groups on the benzene (B151609) ring, coupled with the sulfonamide functional group, provides a unique combination of electronic and steric properties. This allows for tailored interactions with the active sites of various enzymes and receptors. Researchers leverage this scaffold to create libraries of compounds for high-throughput screening, aiming to identify lead molecules for further development. The fluorinated sulfonamide structure, in general, is recognized for its potential in creating potent and selective inhibitors for enzymes like carbonic anhydrase. nih.gov

Development of Molecular Probes and Chemical Tools for Biological Systems

The intrinsic properties of this compound also lend themselves to the development of molecular probes and chemical tools. These specialized molecules are designed to detect, visualize, or modulate specific biological processes within living systems. nih.govrsc.org For instance, the reactivity of the sulfonamide group can be exploited to create fluorescent probes that respond to changes in the cellular environment.

The development of such probes is crucial for understanding complex biological pathways and the mechanisms of disease. By incorporating the this compound scaffold, scientists can design tools with improved selectivity and sensitivity for their intended biological targets. nih.govrsc.org

Utilization as Key Intermediates and Building Blocks in the Synthesis of Bioactive Molecules

Perhaps one of the most significant applications of this compound is its role as a key intermediate and building block in the synthesis of more complex, biologically active molecules. nih.gov Its chemical structure provides a versatile platform for a variety of chemical transformations, allowing for the introduction of additional functional groups and the construction of intricate molecular architectures.

Organic chemists frequently employ this compound in multi-step synthetic pathways to generate novel therapeutic candidates. For example, it can serve as a starting material for the synthesis of compounds with potential applications in treating a wide range of diseases. The presence of the halogen atoms offers opportunities for cross-coupling reactions, a powerful tool in modern organic synthesis.

Exploration in Antimicrobial Research Contexts

The sulfonamide functional group has a long and storied history in the development of antimicrobial agents. Consequently, derivatives of this compound have been investigated for their potential antibacterial and antifungal properties. The introduction of fluorine and chlorine atoms can enhance the antimicrobial activity and alter the spectrum of activity of the parent sulfonamide.

Research in this area often involves the synthesis of a series of related compounds, followed by in vitro testing against various pathogenic microorganisms. For example, studies have explored the synthesis of sulfonamide-containing 1,2,3-triazoles and their evaluation for antibacterial activity against strains like S. aureus and E. coli. bohrium.com While not all derivatives show potent activity, these investigations contribute to a deeper understanding of the structure-activity relationships of sulfonamide-based antimicrobials.

Applications in Anti-inflammatory Research

Chronic inflammation is a hallmark of many diseases, making the development of novel anti-inflammatory agents a key focus of medicinal chemistry research. The this compound scaffold has been utilized in the design of compounds with potential anti-inflammatory effects.

Researchers have synthesized and evaluated derivatives of this compound for their ability to modulate inflammatory pathways. For instance, studies have focused on the synthesis of compounds that can inhibit the production of pro-inflammatory cytokines or target key enzymes involved in the inflammatory response. nih.govnih.gov The unique electronic properties conferred by the halogen substituents can play a crucial role in the potency and selectivity of these compounds.

Investigations in Anticancer Research

The fight against cancer is a major driver of drug discovery efforts, and the this compound scaffold has found a place in this critical area of research. Scientists have synthesized and tested numerous derivatives of this compound for their ability to inhibit the growth of cancer cells. mdpi.com

These investigations often involve screening new compounds against a panel of cancer cell lines to identify those with potent and selective anticancer activity. The mechanisms of action of these compounds can be diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis (programmed cell death) in cancer cells. For example, some sulfonamide derivatives have been found to target specific proteins that are overexpressed in cancer cells. nih.govmdpi.commdpi.com

Future Perspectives and Emerging Research Directions for 2 Chloro 3 Fluorobenzenesulfonamide Studies

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The role of artificial intelligence (AI) and machine learning (ML) in drug discovery and chemical design is rapidly expanding, offering powerful tools to accelerate research and enhance predictive accuracy. mdpi.comnih.govresearchgate.net For 2-Chloro-3-fluorobenzenesulfonamide, these computational approaches are poised to revolutionize its exploration. AI algorithms can analyze vast datasets of existing sulfonamides to identify novel structural modifications that could enhance biological activity or selectivity. researchgate.net

Machine learning models, trained on data from similar compounds, can predict the pharmacokinetic properties and potential biological targets of this compound, thereby guiding its future development. mdpi.comnih.gov These in silico methods can significantly reduce the time and cost associated with traditional laboratory screening by prioritizing the most promising avenues of investigation. nih.gov The application of AI and ML is expected to be instrumental in designing derivatives of this compound with optimized characteristics.

Table 1: AI and Machine Learning Applications in Chemical Research

Application AreaDescriptionPotential Impact on this compound
Compound Design Generative models create novel molecular structures with desired properties.Design of new derivatives with enhanced efficacy or reduced off-target effects.
Activity Prediction Predictive models forecast biological activity against specific targets.Identification of potential therapeutic applications for the compound.
Property Prediction Algorithms estimate physicochemical and pharmacokinetic properties.Optimization of the compound for better absorption, distribution, metabolism, and excretion (ADME).
Toxicity Screening In silico models predict potential adverse effects and toxicity.Early identification of potential safety concerns, guiding safer drug development.

Application of Advanced Spectroscopic and Structural Biology Techniques for Target Characterization

Understanding how a compound interacts with its biological targets at a molecular level is fundamental to its development. For this compound, advanced spectroscopic and structural biology techniques are crucial for elucidating these interactions. researchgate.netyoutube.com Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target proteins. This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS), offer dynamic insights into the binding events and conformational changes of both the compound and its target. acs.orgacs.orgresearchgate.net These techniques can be used to determine binding affinities, kinetics, and the specific molecular interactions that govern the compound's biological effects. nih.gov

Innovation in Sustainable Synthetic Methodologies and Process Intensification

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For this compound, the development of innovative and environmentally friendly synthetic methodologies is a key area of future research. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that minimize waste and energy consumption. researchgate.nettandfonline.comsci-hub.se

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another important direction. cetjournal.itcobaltcommunications.com This can involve the use of microreactors or continuous flow chemistry, which can offer better control over reaction conditions and lead to higher yields and purity. cobaltcommunications.com These innovations will not only make the production of this compound more sustainable but also more cost-effective. rsc.org

Table 2: Sustainable Synthesis and Process Intensification Strategies

StrategyDescriptionRelevance to this compound Synthesis
Green Solvents Utilizing environmentally benign solvents like water or ionic liquids. tandfonline.comReducing the environmental footprint of the synthesis process.
Catalysis Employing efficient catalysts to improve reaction rates and selectivity.Minimizing energy consumption and waste generation.
Flow Chemistry Performing reactions in continuous flow systems for better control.Enhancing safety, yield, and scalability of the synthesis.
Mechanochemistry Using mechanical force to induce chemical reactions, often solvent-free. rsc.orgA novel, sustainable approach to sulfonamide synthesis.

Deeper Exploration of Polypharmacology and Multi-Target Modulators

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single compound interacts with multiple targets. nih.govnih.gov For this compound, exploring its polypharmacological profile could uncover new therapeutic opportunities. nih.gov It is possible that this compound modulates the activity of several proteins, which could be advantageous for treating complex diseases with multifactorial etiologies. nih.gov

Future research will likely involve screening this compound against a wide range of biological targets to identify any multi-target activities. This could lead to the repositioning of the compound for new indications or the development of novel multi-target therapies. Understanding the broader interaction profile of this sulfonamide is a critical step in fully realizing its therapeutic potential. nih.gov

Development of Targeted Chemical Delivery Systems in Research Models

To enhance the efficacy and reduce potential side effects of this compound in research settings, the development of targeted delivery systems is a promising avenue. longdom.orgresearchgate.net These systems are designed to deliver the compound specifically to the site of action, thereby increasing its local concentration and minimizing systemic exposure.

Examples of such systems include nanoparticles, liposomes, and antibody-drug conjugates. researchgate.net These carriers can be engineered to recognize and bind to specific cells or tissues, ensuring that the compound is released where it is needed most. longdom.org In the context of preclinical research, these targeted delivery systems can provide a more accurate assessment of the compound's potential efficacy and can help to elucidate its mechanism of action in a more controlled manner.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Chloro-3-fluorobenzenesulfonamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically starts with sulfonyl chloride precursors (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) reacting with ammonia or amines under controlled conditions. Critical parameters include temperature (optimized between 0–5°C to minimize side reactions) and stoichiometric ratios to avoid over- or under-functionalization. Purity (>95%) is verified via HPLC or GC with flame ionization detection, as described for analogous sulfonamide syntheses . Recrystallization in ethanol/water mixtures is recommended to remove unreacted precursors .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Structural confirmation requires a combination of NMR (¹H, ¹³C, and ¹⁹F for halogen environments), FT-IR (S=O stretching at ~1350 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion peaks). X-ray crystallography is advised for resolving steric effects from the chloro-fluoro substitution pattern . Functional assays, such as sulfonamide group reactivity, are tested via hydrolysis under acidic/basic conditions (e.g., 1M HCl or NaOH at 80°C) to validate stability .

Q. What solvents and conditions are optimal for studying the compound’s solubility and reactivity?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s sulfonamide group. Reactivity studies in aqueous buffers (pH 7–9) reveal nucleophilic substitution tendencies at the chloro position. For kinetic studies, UV-Vis spectroscopy tracks reaction progress (λ_max ~260 nm for aromatic intermediates) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro-fluoro substituents influence catalytic or biological activity?

  • Methodological Answer : Computational modeling (DFT or MD simulations) evaluates electronic effects: the electron-withdrawing fluorine at the 3-position increases sulfonamide acidity, while chlorine at the 2-position introduces steric hindrance. Comparative studies with analogs (e.g., 3-fluoro-4-chlorobenzenesulfonamide) reveal differences in binding affinities to enzymes like carbonic anhydrase, measured via isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported spectral data or reaction yields for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., fluorine coupling constants) may arise from solvent polarity or impurity interference. Reproducibility requires strict adherence to anhydrous conditions and deuterated solvents. For yield inconsistencies, reaction monitoring via TLC or inline IR spectroscopy identifies intermediate byproducts (e.g., sulfonic acid derivatives) .

Q. How can this compound be functionalized for targeted drug delivery or material science applications?

  • Methodological Answer : Site-selective modifications include:

  • Amide coupling : Use EDC/HOBt to link the sulfonamide to peptides or polymers.
  • Halogen exchange : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces chlorine with aryl/heteroaryl groups for enhanced bioactivity .
    Stability under physiological conditions is assessed via accelerated degradation studies (40°C, 75% humidity) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : Although the compound is not chiral, byproducts from incomplete sulfonylation (e.g., bis-sulfonamides) require rigorous column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For large-scale production, continuous-flow reactors minimize thermal degradation and improve yield consistency .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Discrepancies in melting points (e.g., 295–297°C vs. 290°C) may stem from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) under nitrogen identifies phase transitions, while PXRD confirms crystallinity. Standardized drying protocols (vacuum desiccation for 24h) are critical .

Q. What protocols ensure reproducibility in pharmacological assays involving this sulfonamide?

  • Methodological Answer : Pre-screen for endotoxins (LAL assay) and validate cell permeability via Caco-2 monolayers. Dose-response curves (IC₅₀) should be normalized to positive controls (e.g., acetazolamide for carbonic anhydrase inhibition). Open-data practices (e.g., depositing raw spectra in repositories) enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.